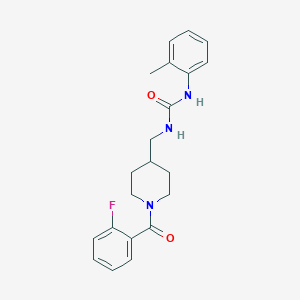
1-((1-(2-Fluorobenzoyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((1-(2-Fluorobenzoyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea is a useful research compound. Its molecular formula is C21H24FN3O2 and its molecular weight is 369.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-((1-(2-Fluorobenzoyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its pharmacological properties.
Synthesis
The synthesis of this compound involves multiple steps:
- Formation of the Piperidine Intermediate : The piperidine ring is synthesized from commercially available precursors.
- Introduction of the 2-Fluorobenzoyl Group : This is achieved by reacting piperidine with 2-fluorobenzoyl chloride under basic conditions.
- Attachment of the o-Tolyl Group : The final step involves reacting the intermediate with o-tolyl isocyanate to form the desired urea derivative.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The binding affinity and selectivity for these targets determine its pharmacological effects.
Biological Activity
Research has indicated that this compound exhibits a range of biological activities, particularly in the context of cancer treatment. Below are summarized findings from relevant studies:
Anticancer Activity
A study evaluated the compound's efficacy against various human cancer cell lines, revealing promising cytotoxic effects. The compound's GI50 values (the concentration required to inhibit cell growth by 50%) were compared with established chemotherapeutics:
| Compound | GI50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | 0.44 | HCT-116 |
| Doxorubicin | 0.10 | HCT-116 |
| Cisplatin | 0.25 | HCT-116 |
The results indicate that while the compound shows activity, it does not surpass that of traditional agents like doxorubicin but still holds potential as a novel therapeutic agent in oncology .
Mechanistic Insights
The mechanism underlying its anticancer effects may involve:
- Induction of Apoptosis : The compound appears to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Proliferation : By interfering with cell cycle progression, it effectively reduces tumor growth rates.
Case Studies
Several case studies have highlighted the therapeutic potential of similar urea derivatives:
- Proflavine Ureas : Studies on derivatives showed significant anticancer activity against the NCI-60 human cancer cell line panel, indicating that structural modifications can enhance biological efficacy .
- Comparative Studies : In vitro assays demonstrated that modifications in substituent groups on urea compounds could lead to varied biological responses, emphasizing structure-activity relationships .
特性
IUPAC Name |
1-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O2/c1-15-6-2-5-9-19(15)24-21(27)23-14-16-10-12-25(13-11-16)20(26)17-7-3-4-8-18(17)22/h2-9,16H,10-14H2,1H3,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJHRMPXBUZQTPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2CCN(CC2)C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














